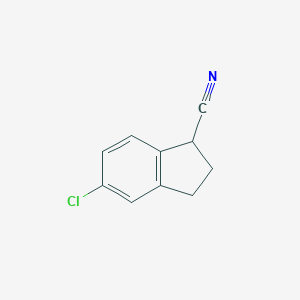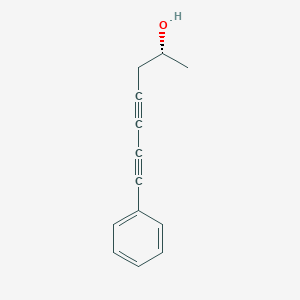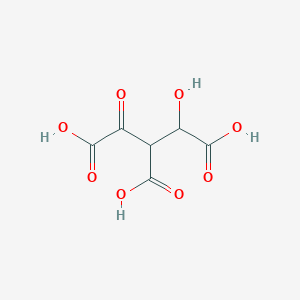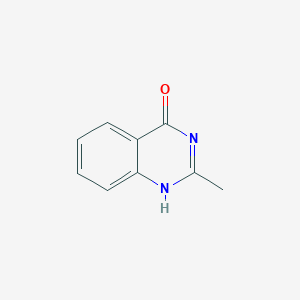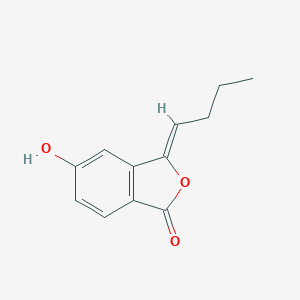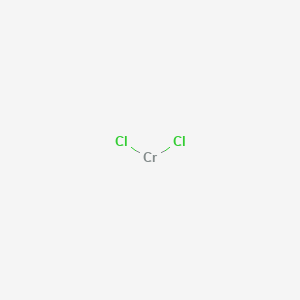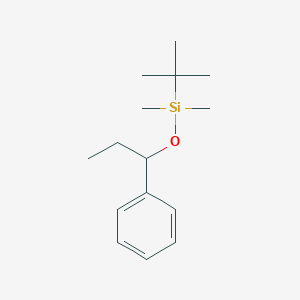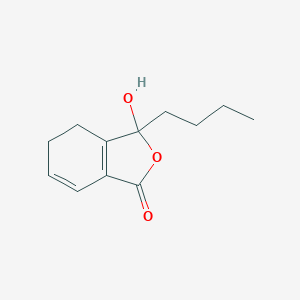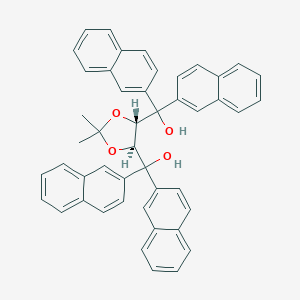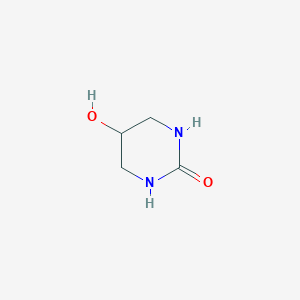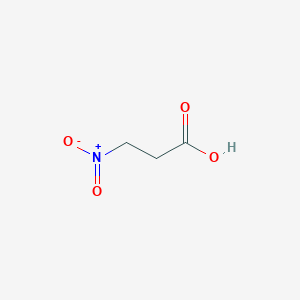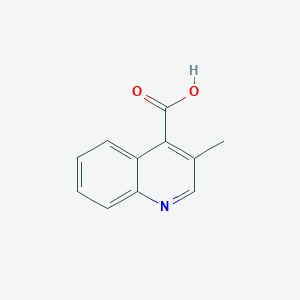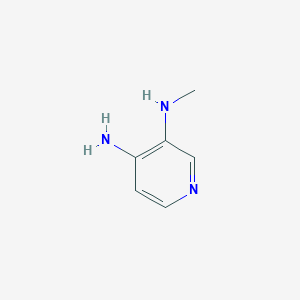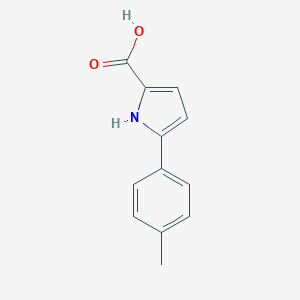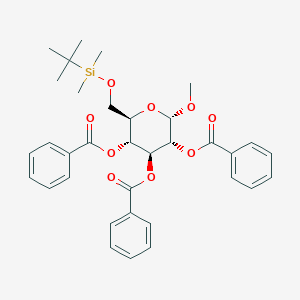
Methyl 2,3,4-tri-O-benzoyl-6-O-tert-butyldimethylsilyl-A-D-glucopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2,3,4-tri-O-benzoyl-6-O-tert-butyldimethylsilyl-A-D-glucopyranoside is a modified glucopyranoside derivative. This compound is notable for its use in various scientific research fields, particularly in organic synthesis and biomedicine. The presence of benzoyl and tert-butyldimethylsilyl groups enhances its stability and reactivity, making it a valuable intermediate in the synthesis of complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,4-tri-O-benzoyl-6-O-tert-butyldimethylsilyl-A-D-glucopyranoside typically involves the protection of hydroxyl groups on the glucopyranoside ring. The process begins with the benzoylation of the hydroxyl groups at positions 2, 3, and 4 using benzoyl chloride in the presence of a base such as pyridine . The tert-butyldimethylsilyl group is then introduced at the 6-position through silylation using tert-butyldimethylsilyl chloride and a suitable base .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
化学反应分析
Types of Reactions
Methyl 2,3,4-tri-O-benzoyl-6-O-tert-butyldimethylsilyl-A-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to convert functional groups into different forms.
Substitution: The benzoyl and silyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts or bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学研究应用
Methyl 2,3,4-tri-O-benzoyl-6-O-tert-butyldimethylsilyl-A-D-glucopyranoside has several applications in scientific research:
作用机制
The mechanism of action of Methyl 2,3,4-tri-O-benzoyl-6-O-tert-butyldimethylsilyl-A-D-glucopyranoside involves its role as a protective group in organic synthesis. The benzoyl and silyl groups protect the hydroxyl functionalities during chemical reactions, preventing unwanted side reactions and allowing for selective modification of other parts of the molecule. This selective protection is crucial in multi-step synthesis processes, enabling the construction of complex molecules with high precision.
相似化合物的比较
Similar Compounds
- Methyl 2,3,6-tri-O-benzoyl-4-O-(tert-butyldimethylsilyl)-β-d-galactopyranoside
- Methyl 2,3,4-tri-O-benzoyl-6-O-trityl-a-D-glucopyranoside
- Methyl 2,3,4-tri-O-benzoyl-6-O-tert-butyldiphenylsilyl-a-D-glucopyranoside
Uniqueness
Methyl 2,3,4-tri-O-benzoyl-6-O-tert-butyldimethylsilyl-A-D-glucopyranoside is unique due to its specific combination of protective groups, which provide a balance of stability and reactivity. This makes it particularly useful in synthetic applications where selective protection and deprotection of hydroxyl groups are required. Its structural features also contribute to its effectiveness in various chemical transformations and its utility in the synthesis of biologically active compounds.
属性
IUPAC Name |
[(2R,3R,4S,5R,6S)-4,5-dibenzoyloxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-6-methoxyoxan-3-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H40O9Si/c1-34(2,3)44(5,6)39-22-26-27(41-30(35)23-16-10-7-11-17-23)28(42-31(36)24-18-12-8-13-19-24)29(33(38-4)40-26)43-32(37)25-20-14-9-15-21-25/h7-21,26-29,33H,22H2,1-6H3/t26-,27-,28+,29-,33+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZLCBDCWPRCMA-OCOQZWCCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(C(C(C(O1)OC)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40O9Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
